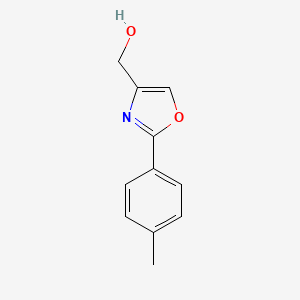
(2-P-Tolyl-oxazol-4-YL)-methanol
Übersicht
Beschreibung
(2-P-Tolyl-oxazol-4-YL)-methanol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol .
Molecular Structure Analysis
The molecular structure of (2-P-Tolyl-oxazol-4-YL)-methanol consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would need to be confirmed through spectroscopic analysis or other analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of (2-P-Tolyl-oxazol-4-YL)-methanol, such as its melting point, boiling point, solubility, and stability, are not provided in the search results . These properties can be determined through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Solvatochromic Studies and Molecular Interactions Research on solvatochromic behaviors and molecular interactions in binary solvent mixtures has been conducted with compounds bearing similarities to (2-P-Tolyl-oxazol-4-yl)-methanol. Dorohoi et al. (2021) investigated the solvatochromic properties of 4-tolyl-1,2,4-triazol-1-ium methylids in water-ethanol and water-methanol mixtures, highlighting the role of specific interactions such as orientation and induction interactions within these solutions (Dorohoi et al., 2021). This research underscores the importance of understanding solvent effects on molecular behavior, which could be relevant for the study of (2-P-Tolyl-oxazol-4-yl)-methanol in various solvents.
Thermoresponsive Polymers The synthesis and study of thermoresponsive polymers bearing p-tolyl pendants and triazolium linkages in methanol or ethanol/water solvent mixtures have been reported. Li et al. (2017) synthesized ionic polypeptides that exhibit reversible upper critical solution temperature (UCST)-type phase behaviors, demonstrating the interaction of these polymers with solvent molecules through van der Waals, H-bonding, and dipolar–dipolar interactions (Li et al., 2017). This research could inform the design and development of new materials based on (2-P-Tolyl-oxazol-4-yl)-methanol, exploring its potential in creating smart materials with specific responses to environmental changes.
Catalysis and Chemical Transformations Studies on catalysis and chemical transformations highlight the versatility of oxazolyl and triazolyl methanol derivatives in promoting various reactions. For example, research on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons, offering insights into the potential catalytic applications of similar compounds (Ghorbanloo & Maleki Alamooti, 2017). This suggests that (2-P-Tolyl-oxazol-4-yl)-methanol could play a role in catalytic processes, leveraging its structural features for the activation or transformation of various chemical species.
Methanol Sensing and Oxidation In the context of environmental monitoring and healthcare, the development of sensitive and selective sensors for methanol detection is crucial. Zheng et al. (2019) developed a methanol gas sensor based on Y2O3 multishelled hollow structures, demonstrating ultrasensitive detection limits and high selectivity, which underscores the potential application of similar oxazolyl methanol derivatives in developing novel sensors (Zheng et al., 2019). This suggests that (2-P-Tolyl-oxazol-4-yl)-methanol could be explored for its utility in sensing applications, particularly for detecting volatile organic compounds or environmental pollutants.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as n-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, have been synthesized and evaluated for their fungicidal activities . This suggests that (2-P-Tolyl-oxazol-4-YL)-methanol may also target fungal organisms.
Mode of Action
Oxazole derivatives, which include this compound, have been found to display a broad spectrum of antifungal activity . This suggests that the compound may interact with its targets, potentially fungi, to inhibit their growth or reproduction.
Biochemical Pathways
Given the fungicidal activities of similar compounds , it’s plausible that this compound may interfere with essential biochemical pathways in fungi, leading to their inhibition or death.
Result of Action
Similar compounds have shown potential fungicidal activities against various fungi . This suggests that the compound may have a similar effect, leading to the inhibition or death of fungi at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPWZHABSIURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



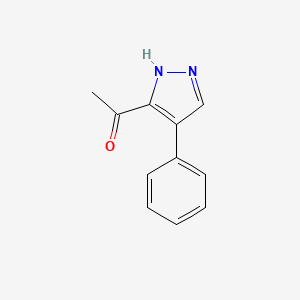
![4-Phenylbenzo[b]thiophene](/img/structure/B1643872.png)
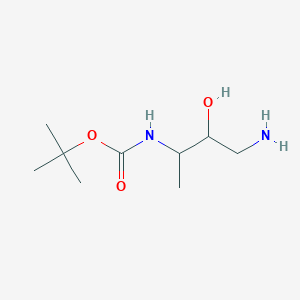

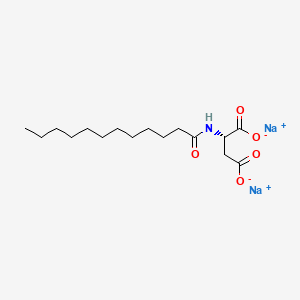
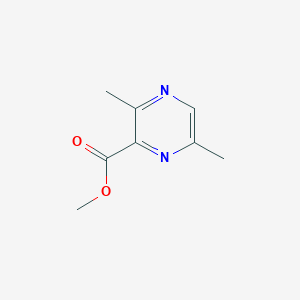
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)

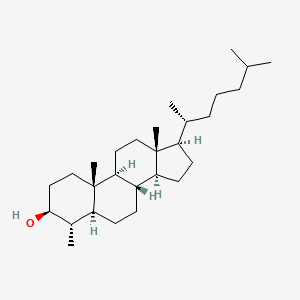
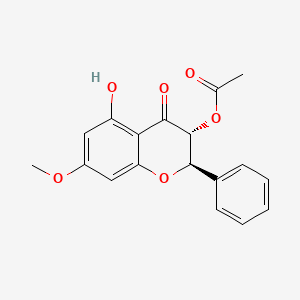

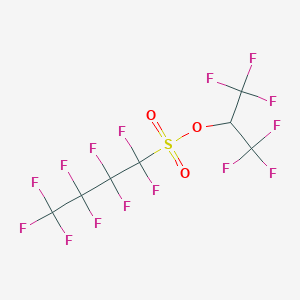

![1-(3-Chlorophenyl)-7,8-dimethoxy-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B1643934.png)